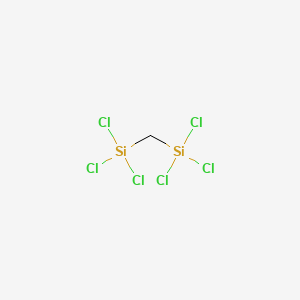
Bis(trichlorosilyl)methane
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Bis(trichlorosilyl)methane can be synthesized through several methods. One common method involves the reaction of bis(trichlorosilyl)dichloromethane or tris(trichlorosilyl)chloromethane with silicon tetrachloride on powdered silicon and copper at elevated temperatures . Another method includes the reaction of tris(trichlorosilyl)chloromethane with hexachlorodisilane and copper at 380°C . Additionally, the reaction of bis(trichlorosilyl)dichloromethane with silicon-copper in a fluid bed reactor at 300°C is also used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using silicon tetrachloride and powdered silicon in the presence of copper as a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Bis(trichlorosilyl)methane undergoes various types of chemical reactions, including substitution reactions and reactions with moisture or protic solvents .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve reagents such as silicon tetrachloride and hexachlorodisilane under elevated temperatures.
Reactions with Moisture: this compound reacts rapidly with moisture, leading to the formation of hydrogen chloride.
Major Products Formed: The major products formed from these reactions include various chlorosilane derivatives and hydrogen chloride .
科学的研究の応用
Chemistry: In chemistry, bis(trichlorosilyl)methane is used as a precursor for the synthesis of other organosilicon compounds. It is also utilized in the preparation of trichlorosilyl-stabilized anions of p-block elements .
Biology and Medicine:
Industry: Industrially, this compound is employed in the production of high-purity silicon for electronics, photovoltaics, and sensor technology . It is also used in the manufacture of hydrophobic and hydrophilic surface coatings .
作用機序
類似化合物との比較
- Trichlorosilane (HSiCl3)
- Silicon Tetrachloride (SiCl4)
- Hexachlorodisilane (Si2Cl6)
Comparison: Bis(trichlorosilyl)methane is unique due to its structure, which contains two trichlorosilyl groups attached to a central methylene group. This structure imparts high reactivity and makes it a valuable intermediate in the synthesis of other organosilicon compounds . In comparison, trichlorosilane and silicon tetrachloride are simpler molecules with different reactivity profiles .
特性
IUPAC Name |
trichloro(trichlorosilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDAHLAEXNYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373505 | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4142-85-2 | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(trichlorosilyl)methane interact with water during the MLD process to form a SiOC film? What are the advantages of this method?
A1: this compound reacts with water in a two-step process during MLD. First, the this compound molecules adsorb onto the substrate surface, typically a silicon wafer. The chlorine atoms in the molecule react with surface hydroxyl groups, releasing HCl and leaving a surface terminated with Si-OH (silanol) groups. In the second step, water is introduced, reacting with the remaining Si-Cl bonds to form additional silanol groups and releasing more HCl. This leaves a surface again rich in silanol groups, primed for another cycle of this compound deposition. []
Q2: What is the significance of the cross-linked network structure formed in the SiOC films derived from this compound?
A2: Unlike typical MLD films where linear polymer growth is observed, the SiOC films produced using this compound exhibit a unique cross-linked network structure. [] This occurs because the neighboring silanol groups formed during the deposition process tend to condense, forming Si-O-Si bonds and releasing water. [] X-ray photoelectron spectroscopy (XPS) analysis revealed that, on average, two-thirds of the silanol groups undergo this condensation reaction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
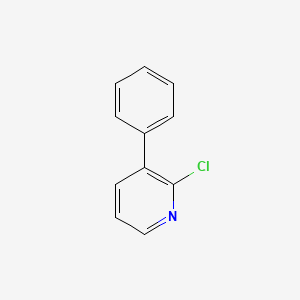



![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)
![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)
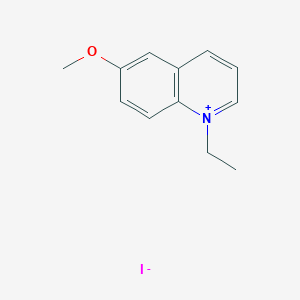
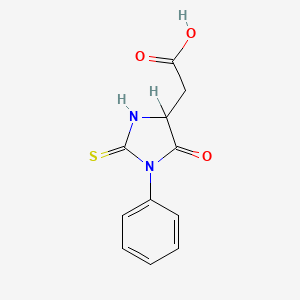

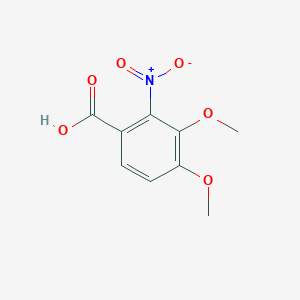
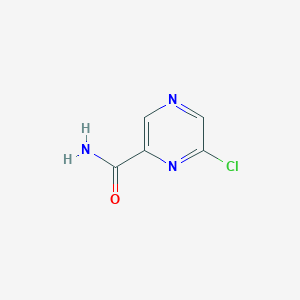
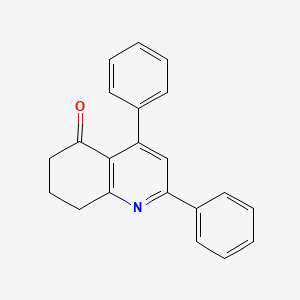
![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)
